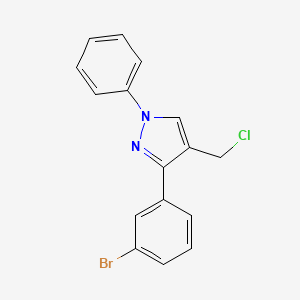
3-(3-Bromophenyl)-4-(chloromethyl)-1-phenylpyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Bromophenyl)-4-(chloromethyl)-1-phenylpyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a bromophenyl group at position 3, a chloromethyl group at position 4, and a phenyl group at position 1
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-4-(chloromethyl)-1-phenylpyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be appropriately substituted to introduce the phenyl and bromophenyl groups.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced through a chloromethylation reaction. This involves the reaction of the pyrazole with formaldehyde and hydrochloric acid under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(3-Bromophenyl)-4-(chloromethyl)-1-phenylpyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the phenyl and pyrazole rings.
Coupling Reactions: The bromophenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and appropriate ligands are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3-(3-Bromophenyl)-4-(chloromethyl)-1-phenylpyrazole has several scientific research applications, including:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 3-(3-Bromophenyl)-4-(chloromethyl)-1-phenylpyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromophenyl and chloromethyl groups can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-(4-Bromophenyl)-4-(chloromethyl)-1-phenylpyrazole: Similar structure but with the bromine atom at the 4-position of the phenyl ring.
3-(3-Chlorophenyl)-4-(chloromethyl)-1-phenylpyrazole: Similar structure but with a chlorine atom instead of bromine.
3-(3-Bromophenyl)-4-(methyl)-1-phenylpyrazole: Similar structure but with a methyl group instead of chloromethyl.
Uniqueness
The unique combination of the bromophenyl, chloromethyl, and phenyl groups in 3-(3-Bromophenyl)-4-(chloromethyl)-1-phenylpyrazole contributes to its distinct chemical properties and potential applications. The presence of both bromine and chlorine atoms allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.
特性
CAS番号 |
372190-28-8 |
|---|---|
分子式 |
C16H12BrClN2 |
分子量 |
347.63 g/mol |
IUPAC名 |
3-(3-bromophenyl)-4-(chloromethyl)-1-phenylpyrazole |
InChI |
InChI=1S/C16H12BrClN2/c17-14-6-4-5-12(9-14)16-13(10-18)11-20(19-16)15-7-2-1-3-8-15/h1-9,11H,10H2 |
InChIキー |
PUMPQNHDSAQION-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Br)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1-iodo-2-[(3-methoxyphenoxy)methyl]-](/img/structure/B14256335.png)
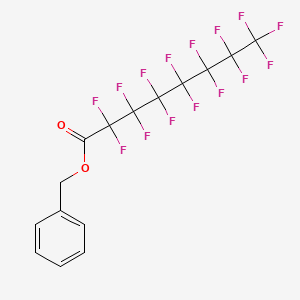
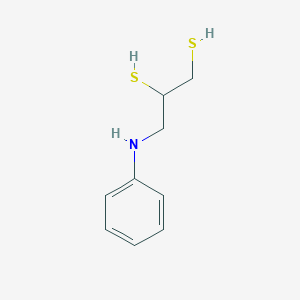
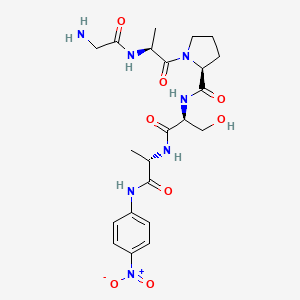
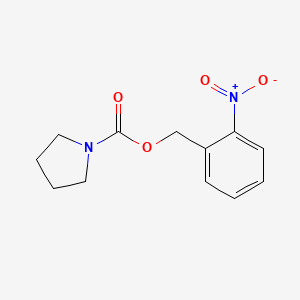
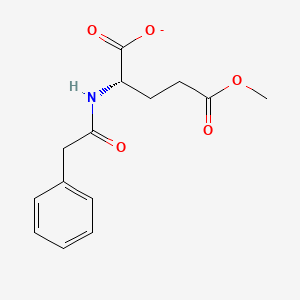
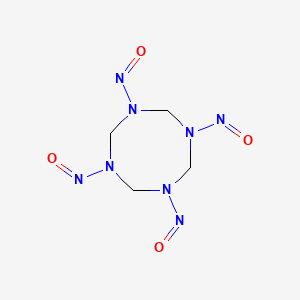
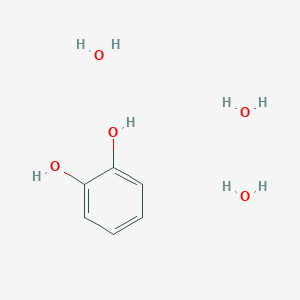
![[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate](/img/structure/B14256381.png)
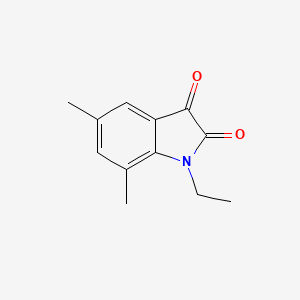
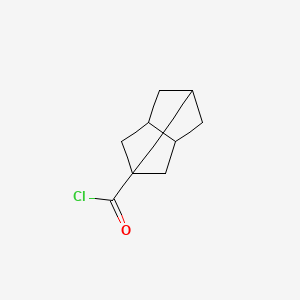
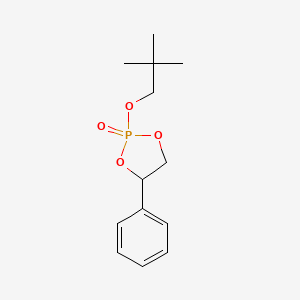
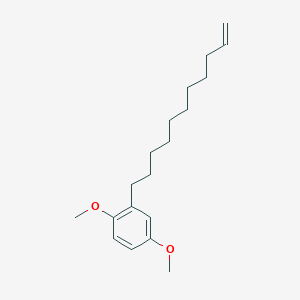
![2-({2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}sulfanyl)ethan-1-ol](/img/structure/B14256402.png)
